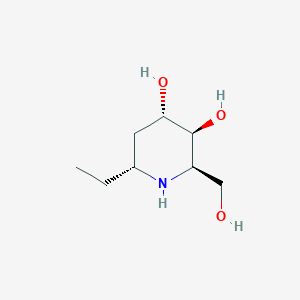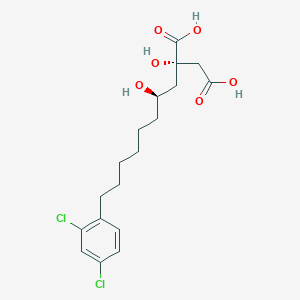
Phoenicanthusine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phoenicanthusine is a natural product found in Phoenicanthus obliquus with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Elucidation
Phoenicanthusine, a dimeric aporphine alkaloid, was first isolated from the stem bark of Phoenicanthus obliqua. Its unique structure, being the first example of a N-6--C-4' and C-7--C-5' linked dimeric aporphine alkaloid, was elucidated using various NMR and HRMS studies. This discovery expanded the understanding of alkaloid structures in natural products (Wijeratne et al., 2001).
Potential Pharmacological Applications
While specific studies focusing on the pharmacological applications of Phoenicanthusine are limited, research in the broader field of herbal psychopharmacology provides insights. For example, studies on various psychotropic herbal medicines have revealed their potential in treating mood, anxiety, and sleep disorders, highlighting the role of phytochemicals in mental health. Phoenicanthusine, as a unique alkaloid, could be a subject of interest in future research in this area (Sarris et al., 2011).
Broader Implications in Ethnopharmacology
In the context of ethnopharmacology, the discovery and study of compounds like Phoenicanthusine contribute to understanding the medicinal uses of plants. Ethnopharmacology explores the traditional uses of plants and their derivatives, and compounds like Phoenicanthusine provide valuable insights into the pharmacological potential of natural products (Gilani & Atta-ur-rahman, 2005).
Eigenschaften
Produktname |
Phoenicanthusine |
|---|---|
Molekularformel |
C38H32N2O6 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(2S,17S)-8,9,13,14-tetramethoxy-3-methyl-24,26-dioxa-3,18-diazadecacyclo[19.13.2.14,12.02,17.06,11.018,35.023,27.028,36.029,34.016,37]heptatriaconta-1(35),4(37),5,7,9,11,13,15,21,23(27),28(36),29,31,33-tetradecaene |
InChI |
InChI=1S/C38H32N2O6/c1-39-24-12-19-14-25(41-2)26(42-3)15-22(19)32-30(24)23(16-27(43-4)37(32)44-5)34-36(39)33-21-9-7-6-8-20(21)31-29-18(10-11-40(34)35(29)33)13-28-38(31)46-17-45-28/h6-9,12-16,34,36H,10-11,17H2,1-5H3/t34-,36-/m0/s1 |
InChI-Schlüssel |
MEVPVZCCMPLQMI-GIWKVKTRSA-N |
Isomerische SMILES |
CN1[C@@H]2[C@H](C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
Kanonische SMILES |
CN1C2C(C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
Synonyme |
phoenicanthusine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




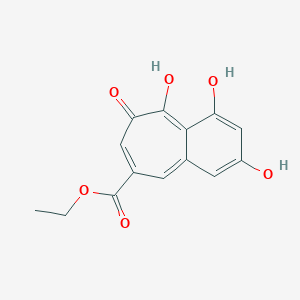
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
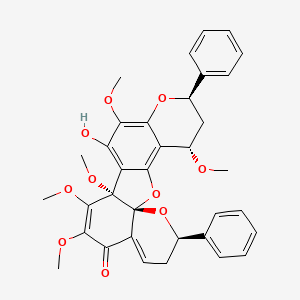
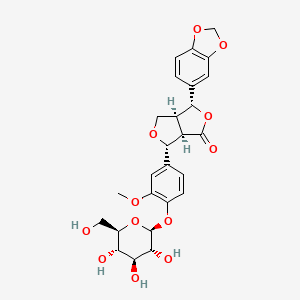

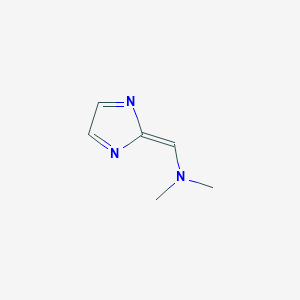
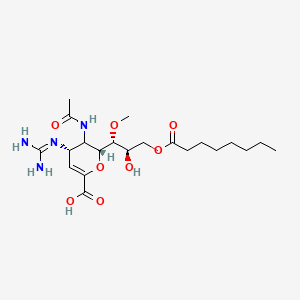

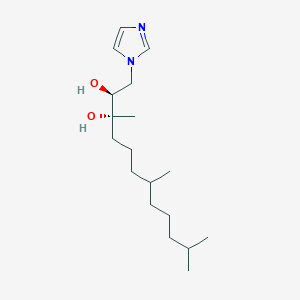

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)
